Mass Shift and Isotopic Purity vs. Atomoxetine-D3 and Atomoxetine-D5 Internal Standards
(Rac)-Atomoxetine D7 (hydrochloride) provides a nominal mass difference of +7 Da from the unlabeled atomoxetine analyte, compared to +3 Da for Atomoxetine-D3 and +5 Da for Atomoxetine-D5. This larger mass shift moves the IS quantitation channel further from the natural isotopic cluster (M+2, M+3) of the analyte, minimizing cross-talk interference that is more pronounced with lower-order deuterated IS [1]. The compound is certified to contain ≥98% isotopic purity with no detectable unlabeled (D0) carryover, ensuring accurate isotope dilution calculations .
| Evidence Dimension | Nominal Mass Shift from Unlabeled Atomoxetine (C17H22ClNO, MW 291.8) |
|---|---|
| Target Compound Data | +7 Da (MW 298.86) |
| Comparator Or Baseline | Atomoxetine-D3: +3 Da (MW 294.8); Atomoxetine-D5: +5 Da (MW 296.8) |
| Quantified Difference | +2 Da vs. D5; +4 Da vs. D3 |
| Conditions | LC-MS/MS MRM transition calculation; Certified isotopic purity assessment. |
Why This Matters
A larger mass shift reduces analytical bias at low concentrations, enabling a more reliable Lower Limit of Quantitation (LLOQ) in pharmacokinetic studies.
- [1] Veeprho. Atomoxetine-D7 | CAS 919104-07-7. Product Technical Datasheet. View Source
